

# Head-to-head comparison of Sparsentan and Losartan in a gddY mouse model

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# Sparsentan Outperforms Losartan in Preclinical Model of IgA Nephropathy

A head-to-head comparison in the gddY mouse model, a spontaneous model of IgA nephropathy (IgAN), demonstrates the superior efficacy of **Sparsentan** over Losartan in key markers of kidney damage. The dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, **Sparsentan**, showed a more rapid and potent reduction in proteinuria and offered greater protection against structural damage to the kidneys compared to the AT1 receptor antagonist, Losartan.

This guide provides a detailed comparison of the two drugs based on a pivotal preclinical study, offering researchers and drug development professionals a comprehensive overview of the experimental data and methodologies.

## **Executive Summary of Comparative Data**

The following tables summarize the key quantitative findings from the head-to-head study in the gddY mouse model of IgAN.

Table 1: Effect on Albumin-to-Creatinine Ratio (ACR)



Treatment Group	Baseline ACR (μg/mg)	Change in ACR after 4 Weeks of Treatment
gddY Control	~200	Increase
Losartan	~200	Decrease
Sparsentan	~200	More rapid and greater decrease than Losartan[1][2] [3][4][5]

Table 2: Histological and Cellular Outcomes after 16 Weeks of Treatment

Parameter	gddY Control	Losartan	Sparsentan
Glomerulosclerosis	Severe	Attenuated	Significantly greater attenuation than Losartan (P<0.001)
Podocyte Number	Significant Loss	Significant prevention of loss (P<0.05)	Greater preservation than Losartan, comparable to healthy controls (P<0.01)
Glomerular Glycocalyx	Damaged	Some preservation	Significant preservation versus Losartan (P<0.001)

Table 3: Gene Expression Analysis in Kidney Tissue



Gene	gddY Control	Losartan	Sparsentan
Endothelin-1 (ET-1)	Upregulated (P<0.05)	Attenuated increase (P<0.01)	Attenuated increase (P<0.01)
ETA Receptor (ETAR)	Upregulated (P<0.05)	Attenuated increase (P<0.01)	Attenuated increase (P<0.01)
AT1 Receptor (AT1R)	Upregulated (P<0.05)	Attenuated increase (P<0.01)	Attenuated increase (P<0.01)
Proinflammatory Genes	Upregulated	Significantly attenuated (P<0.05)	Significantly attenuated (P<0.05)

## **Signaling Pathways and Mechanisms of Action**

**Sparsentan**'s dual antagonism of both the endothelin and angiotensin pathways is believed to provide a more comprehensive therapeutic effect in IgAN compared to Losartan, which only targets the angiotensin system.

Mechanisms of action for **Sparsentan** and Losartan.

# Experimental Protocols Animal Model

The study utilized the gddY mouse model, a well-established spontaneous model for IgA nephropathy. These mice, established through selective mating of ddY mice with an early-onset phenotype, develop proteinuria by 8 weeks of age. Female gddY mice were used in the experiments. Healthy BALB/c mice were used as a control group for renal pathology and gene expression.

### **Drug Administration**

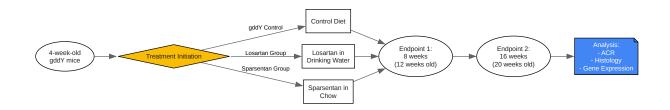
Four-week-old gddY mice were divided into treatment and control groups.

- Sparsentan: Administered by mixing it with normal chow at concentrations of 900 ppm or 1800 ppm.
- Losartan: Provided in the drinking water to deliver doses of 10 or 30 mg/kg/day.



Control: gddY mice and BALB/c mice received a normal diet.

The treatment duration was for either 8 or 16 weeks, with mice being 12 or 20 weeks old at the end of the study periods.



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Experimental workflow for the gddY mouse study.

### **Key Experimental Analyses**

- Urine Albumin-to-Creatinine Ratio (ACR): Urine was collected to measure albumin and creatinine levels to assess proteinuria, a key indicator of kidney damage.
- Histological Analysis: Kidney sections were excised at the study endpoints (12 or 20 weeks of age) for histological examination to assess glomerulosclerosis.
- Podocyte Quantification: The number of Wilms tumor (WT)-1-positive cells (podocytes) was counted to evaluate podocyte loss.
- Glycocalyx Assessment: The integrity of the glomerular glycocalyx was evaluated.
- Gene Expression Analysis: RNA was extracted from kidney tissue to analyze the mRNA expression of ET-1, ETAR, AT1R, and various proinflammatory genes.

### Conclusion

The findings from the gddY mouse model of IgA nephropathy strongly suggest that the dual endothelin and angiotensin receptor antagonist, **Sparsentan**, offers a more potent



nephroprotective effect compared to the angiotensin receptor blocker, Losartan, alone.

**Sparsentan**'s superiority is evident in its ability to more rapidly reduce proteinuria and provide greater protection against the progression of glomerulosclerosis, podocyte loss, and glycocalyx damage. These preclinical data provide a strong rationale for the clinical development and use of **Sparsentan** in patients with IgA nephropathy.

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